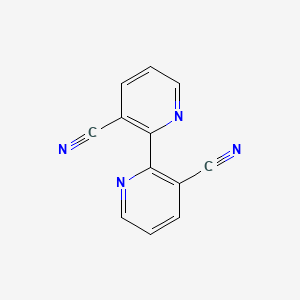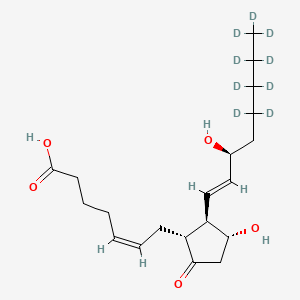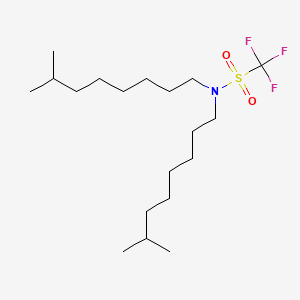
2-Hydroxy Levamisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy Levamisole is a biochemical used for proteomics research . It is a derivative of Levamisole, which is a nicotinic receptor agonist used to treat helminth infections and some skin infections . Levamisole was commonly used for the treatment of parasitic, viral, and bacterial infections .
Synthesis Analysis
The synthesis of Levamisole involves an asymmetric Strecker reaction of N-benzhydryl aldimine with trimethylsilyl cyanide . Another method involves lipase-mediated resolution of 3-hydroxy-3-phenylpropanenitrile followed by its conversion to b-amino alcohol .
Molecular Structure Analysis
The molecular formula of 2-Hydroxy Levamisole is C11H12N2OS, and its molecular weight is 220.29 .
Chemical Reactions Analysis
Levamisole and its metabolites have been analyzed using thin-layer chromatography (TLC) with densitometry, and high-performance liquid chromatography with PDA detection (HPLC–PDA) .
Physical And Chemical Properties Analysis
2-Hydroxy Levamisole is a solid substance that should be stored at 4° C. Its melting point is between 209-212° C .
Scientific Research Applications
1. Doping Detection in Racehorses
Research on hydroxy levamisole and its phase II conjugates has shown significant implications for doping detection in racehorses. A study found that these compounds aid forensic laboratories in confirming levamisole misuse and distinguishing between levamisole and aminorex abuse. The metabolites of levamisole, including hydroxy levamisole, are detectable in horse urine and plasma for extended periods, making them essential markers in anti-doping efforts (Philip et al., 2022).
2. Pharmacokinetics in Cancer Patients
A study focused on the pharmacokinetics of levamisole, particularly p-hydroxylevamisole, in colorectal cancer patients treated with 5-fluorouracil. The research highlighted the significant variability in levamisole plasma concentration among patients, with no apparent alteration in pharmacokinetics due to 5-fluorouracil. This study contributes to understanding levamisole's pharmacokinetics in cancer therapy (Gwilt et al., 2000).
3. Modulation of Nicotinic Receptors
Levamisole's effects on human neuronal nicotinic receptors have been a subject of interest. It acts as a weak partial agonist and modulates responses when co-applied with acetylcholine. This study offers insight into the complex interaction of levamisole with these receptors, highlighting its potential for broader neurological research (Levandoski et al., 2003).
4. Enhancing Immune Response
Levamisole's role in enhancing the immune response has been studied, particularly its impact on human monocyte-derived dendritic cells and T cells. This research underlines levamisole's ability to enhance type 1 T helper immune responses, suggesting its potential use in immunotherapies (Chen et al., 2007).
5. Treatment of Dermatological Diseases
Levamisole has been employed in dermatology for its immunomodulatory actions. It has shown success in treating various skin diseases, including inflammatory skin diseases and infections, by modulating the immune response (Scheinfeld et al., 2004).
6. Amoebic Gill Disease in Fish
In aquaculture, levamisole has been evaluated as a treatment for amoebic gill disease in Atlantic salmon. Its immunomodulatory properties have shown effectiveness in stimulating resistance to this disease, demonstrating its potential in fish health management (Findlay et al., 2000).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c14-10-4-2-1-3-8(10)9-7-13-5-6-15-11(13)12-9/h1-4,9,14H,5-7H2/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSRSQGOOOLTTI-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=N[C@H](CN21)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy Levamisole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


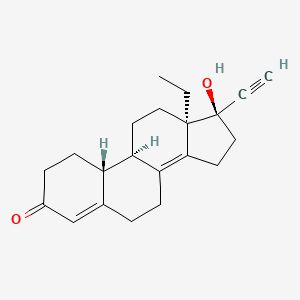
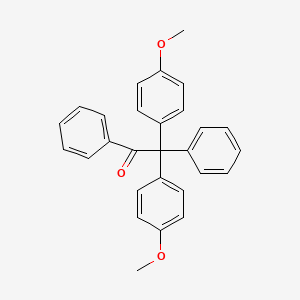
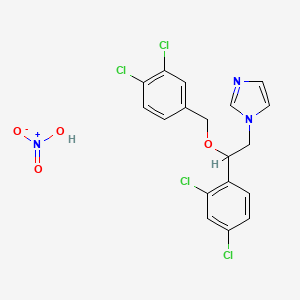
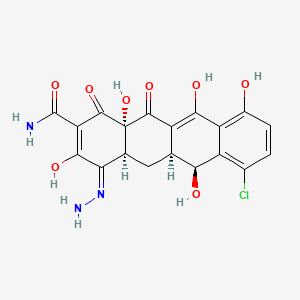
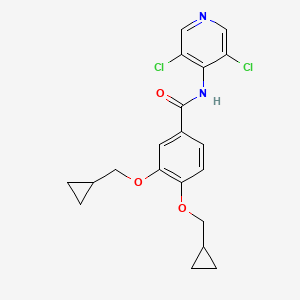
![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid](/img/structure/B588267.png)
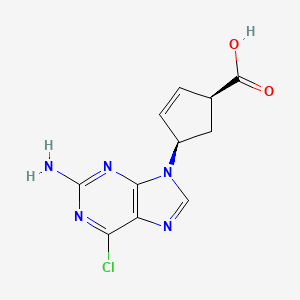
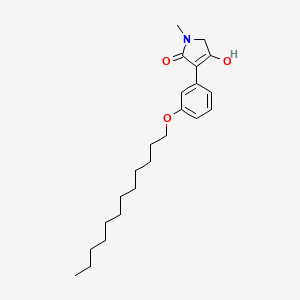
![5-Amino-6-[(E)-(4-nitrophenyl)diazenyl]-4-oxo-3-[2-(4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}-3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B588271.png)
